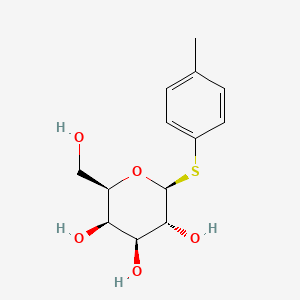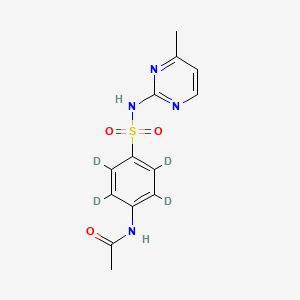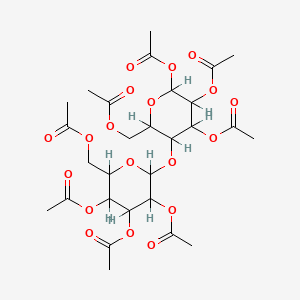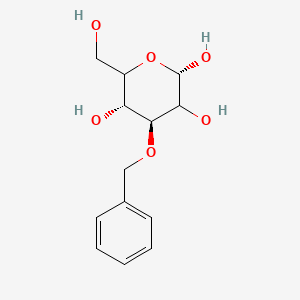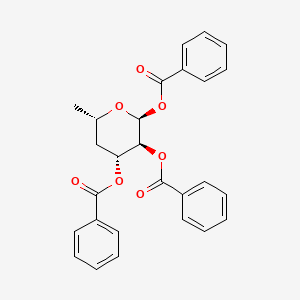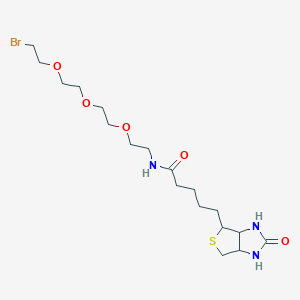
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside is a fine chemical with the CAS Number: 184377-56-8 . It is also known as Gal-b-1,4-GlcNAc-a-PNP .
Molecular Structure Analysis
The molecular structure of this compound conforms to the chemical formula: C20H28N2O13 . Its molecular weight is 504.44 .Physical And Chemical Properties Analysis
This compound appears as a white to off-white powder .Aplicaciones Científicas De Investigación
Cancer Research and Diagnosis
Gal-b(1-4)-GlcNAc-b-PNP: is utilized in cancer research, particularly as a substrate to measure the activity of β-galactosidase (β-gal) , an enzyme that is a biomarker for cell senescence and primary ovarian cancers . The compound’s ability to be cleaved by β-gal allows for the development of enzyme-activatable fluorescent probes. These probes are designed to become fluorescent upon interaction with β-gal, enabling the real-time tracking and visualization of cancer cells .
Senescence Imaging
The compound serves as a crucial component in the development of probes for senescence imaging. For instance, a methylene blue-based molecule, Gal-MB , becomes fluorescent when in contact with β-gal, which is associated with senescent cells. This property is exploited for imaging and photoablation of senescent cells, which is significant in aging research and therapies .
Biological Process Visualization
In biological research, Gal-b(1-4)-GlcNAc-b-PNP is used to study gene expression and regulation. It acts as a reporter molecule for β-galactosidase activity, particularly in the context of the LacZ gene in Escherichia coli . This application is vital for visualizing dynamic biological processes in living cells and organisms .
Enzyme Activity Assays
The compound is employed in various methods to evaluate β-galactosidase activity, including colorimetry, electrochemistry, positron emission tomography (PET), and magnetic resonance imaging (MRI). These assays are important for understanding enzyme kinetics and designing inhibitors or activators for therapeutic purposes .
Fluorescence Imaging
The compound’s role in the development of fluorescent organic small molecule probes (FOSMPs) is significant. These probes, designed with Gal-b(1-4)-GlcNAc-b-PNP as a fluorophore, are used for bioimaging and detection applications, providing insights into cellular functions and disease states .
Mecanismo De Acción
Target of Action
The primary target of Gal-b(1-4)-GlcNAc-b-PNP is the enzyme β1,4-Gal-transferase T1 (β4GalT, EC 2.4.1.90) . This enzyme is a type II, trans-Golgi resident enzyme that plays a critical role in the extension of the glycan chains of glycoproteins and glycolipids . It is involved in important cell surface functions and in the immune system .
Mode of Action
Gal-b(1-4)-GlcNAc-b-PNP interacts with its target, β4GalT, by acting as a substrate for the enzyme . The enzyme, in the presence of a manganese (Mn2+) ion, transfers galactose from UDP-galactose to the N-acetylglucosamine (b-GlcNAc) present in the compound . This results in the synthesis of the disaccharide moiety LacNAc (Gal 1-4Glc) that has a 1-4-glycosidic linkage .
Biochemical Pathways
The action of Gal-b(1-4)-GlcNAc-b-PNP affects the glycosylation pathways, specifically the synthesis of poly-N-acetyllactosamines . These are attached to N-glycans, O-glycans, and glycolipids . The synthesis of these structures involves the alternate actions of 1,3-N-acetylglucosaminyltransferase and 1,4-galactosyltransferase .
Pharmacokinetics
The compound’s interaction with its target enzyme in the trans-golgi network suggests that it is likely to be absorbed and distributed within cells where it can interact with its target .
Result of Action
The result of the action of Gal-b(1-4)-GlcNAc-b-PNP is the synthesis of the disaccharide moiety LacNAc (Gal 1-4Glc) that has a 1-4-glycosidic linkage . This contributes to the extension of the glycan chains of glycoproteins and glycolipids , playing a critical role in cell surface functions and in the immune system .
Action Environment
The action of Gal-b(1-4)-GlcNAc-b-PNP is influenced by the presence of a manganese (Mn2+) ion, which is required for the transfer of galactose from UDP-galactose to the N-acetylglucosamine (b-GlcNAc) present in the compound . The enzyme’s location in the trans-Golgi network also suggests that the cellular environment plays a role in the compound’s action .
Propiedades
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNNKRYJIDEOHX-KDKNCOTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745389 |
Source


|
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
CAS RN |
74211-28-2 |
Source


|
| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



